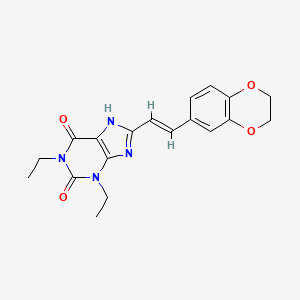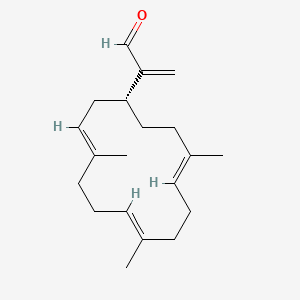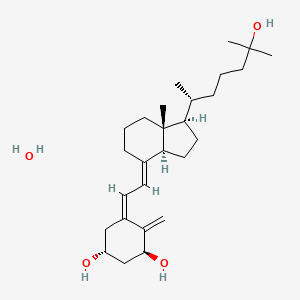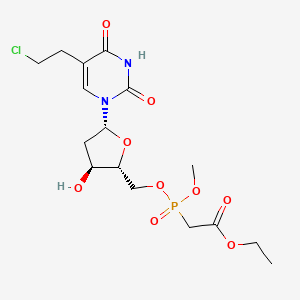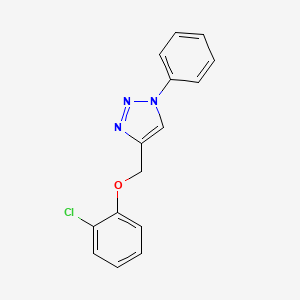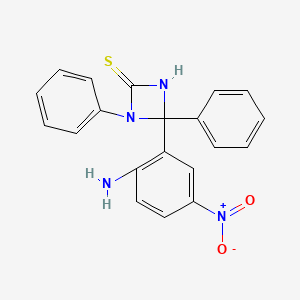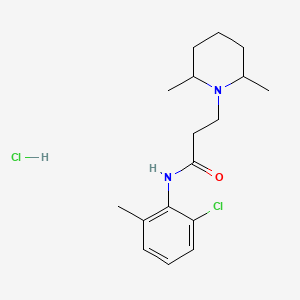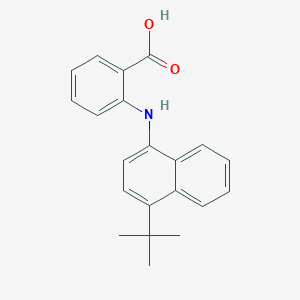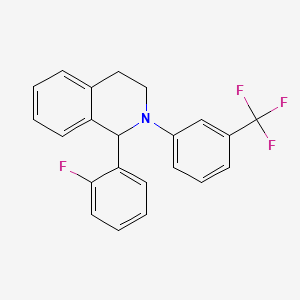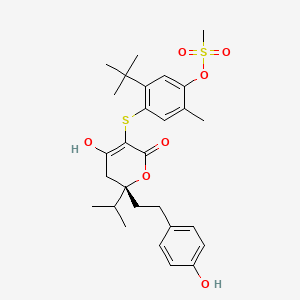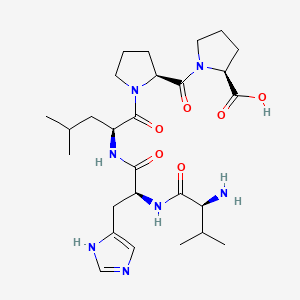
Prozapine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of prozapine hydrochloride involves several steps. One method includes reacting diethyl amine and epoxypropane to obtain 1-diethylamino-2-propanol. This intermediate is then reacted with chloride sulfoxide and toluene to obtain 1-diethylamino-2-chloropropane. Finally, 1-diethylamino-2-chloropropane is reacted with phenothiazine to obtain crude prozapine, which is then purified and salified with hydrochloric acid to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation of high-purity this compound involves dissolving promethazine base in acetone, adding medicinal activated carbon for decoloring, filtering, and then introducing dry hydrochloric acid gas to crystallize the product. The crystallized product is then rinsed with acetone, centrifugally filtered, and dried in a vacuum to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Prozapine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: For oxidation reactions, reagents such as sodium N-bromo-benzenesulfonamide (bromamine-B) in acidic medium (HClO4) are commonly used. The reaction follows a fractional order dependence on acid concentration and first-order dependence on the oxidant and substrate .
Major Products Formed: The major products formed from the oxidation of this compound include prozapine S-oxide .
Scientific Research Applications
Prozapine hydrochloride has a wide range of scientific research applications. It is used in the study of drug-surfactant interactions, particularly in the assembly behavior and physicochemical parameters of drug-surfactant mixtures. For example, the interaction between tetradecyltrimethylammonium bromide and this compound has been characterized using conductometric methods . Additionally, this compound is used in electrochemical sensors for monitoring pharmaceutical compounds in biological samples .
Mechanism of Action
Prozapine hydrochloride exerts its effects by blocking dopamine receptors in the brain. Dopamine is involved in transmitting signals between brain cells, and an excess amount of dopamine can cause over-stimulation of dopamine receptors, leading to psychotic illness. By blocking these receptors, this compound helps control psychotic illness .
Comparison with Similar Compounds
Prozapine hydrochloride is similar to other phenothiazine compounds such as promethazine hydrochloride, promazine hydrochloride, chlorpromazine, and trifluopromazine. These compounds share a phenothiazine structure and have various biological effects, including antipsychotic, antimalarial, antimicrobial, tranquilizing, anti-inflammatory, and antitumor activities . this compound is unique due to its specific antispasmodic properties and weak anticholinergic activity .
List of Similar Compounds:- Promethazine hydrochloride
- Promazine hydrochloride
- Chlorpromazine
- Trifluopromazine
Properties
CAS No. |
13657-24-4 |
|---|---|
Molecular Formula |
C21H28ClN |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-(3,3-diphenylpropyl)azepane;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,21H,1-2,9-10,15-18H2;1H |
InChI Key |
FQPKTVQUKHWXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Related CAS |
3426-08-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


